Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate
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Overview
Description
Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate: is an organic compound with the molecular formula C12H20O3 and a molecular weight of 212.29 g/mol . This compound is characterized by a cyclohexane ring substituted with a tert-butyl ester group, a methyl group, and a ketone functional group. It is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate typically involves the esterification of 1-methyl-4-oxocyclohexanecarboxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The product is then purified through distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Chemistry: Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways. It is also employed in the development of enzyme inhibitors and other bioactive molecules .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug synthesis. It is also studied for its pharmacokinetic properties and interactions with biological targets .
Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It is also utilized in the formulation of coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of tert-butyl 1-methyl-4-oxocyclohexanecarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of bioactive metabolites. It can also inhibit certain enzymes, thereby modulating biochemical pathways and physiological processes .
Comparison with Similar Compounds
Methyl tert-butyl ether: An organic compound used as a fuel additive and solvent.
Tert-butyl methyl (4-oxocyclohexyl)carbamate: A compound with similar structural features but different functional groups.
Tert-butyl 4-oxocyclohexane-1-carboxylate: A closely related compound with a similar ester group but lacking the methyl substitution.
Uniqueness: Tert-butyl 1-methyl-4-oxocyclohexanecarboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. Its tert-butyl ester group provides steric hindrance, influencing its interactions with enzymes and other molecular targets. The presence of a ketone group also contributes to its reactivity in various chemical reactions .
Properties
IUPAC Name |
tert-butyl 1-methyl-4-oxocyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)15-10(14)12(4)7-5-9(13)6-8-12/h5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRQRHMGKLNSSIE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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